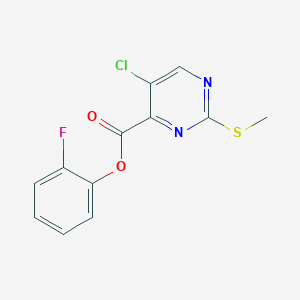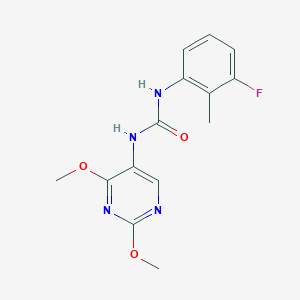
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C14H15FN4O3 and its molecular weight is 306.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dimerization and Hydrogen Bonding
- Dimerization via Hydrogen Bonding : Ureidopyrimidones, closely related to the specified chemical, show strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the solid state and in solution, making these compounds valuable for supramolecular chemistry applications (Beijer et al., 1998).
Crystal Structure Analysis
- Crystallographic Studies : Azimsulfuron, structurally similar to the specified chemical, has been studied for its crystal structure, revealing insights into the spatial arrangement and potential interactions of such compounds. These findings are crucial for understanding the behavior and applications of these chemicals in various environments (Jeon et al., 2015).
Antiviral Properties
- Antiviral Applications : Derivatives of 2,4-dimethoxypyrimidines, which are components of the specified chemical, have shown potential antiviral properties. These compounds have been tested for activity against herpes simplex virus, indicating their potential use in developing antiviral therapies (Coe et al., 1982).
Orexin Receptor Research
- Orexin Receptor Antagonism : Compounds structurally similar to the specified chemical have been studied for their role in orexin receptor antagonism. This research is crucial for understanding compulsive food consumption and potential treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorine-Phosphorus Chemistry
- Fluorophosphoranes Study : Research on heterocyclic fluorophosphoranes, related to the specified chemical, contributes to the broader understanding of fluorine-phosphorus chemistry. This knowledge is vital for developing new compounds with specific properties and applications (Dunmur & Schmutzler, 1971).
Spirobishexahydropyrimidones Synthesis
- Synthesis of Spirobishexahydropyrimidones : The synthesis of compounds like aryl substituted spiro-bishexahydropyrimidones, which are related to the specified chemical, demonstrates the versatility and potential applications of these compounds in chemical synthesis and drug development (Hatt, 1970).
Orexin-1 Receptor in Emotional Behavior
- Orexin-1 Receptor in Stress and Arousal : Research into compounds similar to the specified chemical has shown that orexin-1 receptor antagonism can attenuate stress-induced hyperarousal without inducing sleep. This has implications for psychiatric treatments related to stress or hyperarousal states (Bonaventure et al., 2015).
Uracil Derivatives Study
- Uracil Derivatives Synthesis and Study : Research on uracil derivatives, related to the specified chemical, includes the synthesis and study of their structures and interactions. Such compounds have potential applications in pharmaceuticals and biochemistry (Yao et al., 2013).
特性
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-9(15)5-4-6-10(8)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKQGNSLLTKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone](/img/structure/B2478703.png)

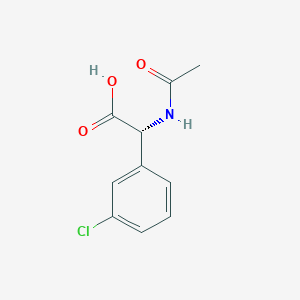
![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)
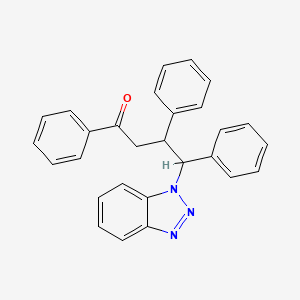
![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)
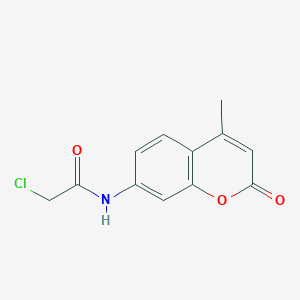

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)
